5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 881676-90-0
VCID: VC3092919
InChI: InChI=1S/C16H12N2O3S/c19-12-13-9-16(14-5-2-1-3-6-14)18(11-13)22(20,21)15-7-4-8-17-10-15/h1-12H
SMILES: C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O
Molecular Formula: C16H12N2O3S
Molecular Weight: 312.3 g/mol

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

CAS No.: 881676-90-0

Cat. No.: VC3092919

Molecular Formula: C16H12N2O3S

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde - 881676-90-0

Specification

CAS No. 881676-90-0
Molecular Formula C16H12N2O3S
Molecular Weight 312.3 g/mol
IUPAC Name 5-phenyl-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C16H12N2O3S/c19-12-13-9-16(14-5-2-1-3-6-14)18(11-13)22(20,21)15-7-4-8-17-10-15/h1-12H
Standard InChI Key CLFVCXPMUQJUFF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O

Introduction

Chemical Structure and Properties

Molecular Structure

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde consists of a central pyrrole ring with three key substituents:

  • A phenyl group at position 5

  • A pyridin-3-ylsulfonyl group at position 1 (N-position of pyrrole)

  • A carbaldehyde (CHO) group at position 3

This structure is similar to its fluorinated analog 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, which has a molecular weight of 330.3 g/mol . The non-fluorinated compound would have a molecular weight approximately 18 g/mol lower due to the absence of the fluorine atom.

Physical and Chemical Properties

Based on data from structurally similar compounds, the following properties can be inferred:

PropertyValueBasis
Molecular FormulaC₁₆H₁₁N₂O₃SDerived from related structure
Molecular Weight~312.3 g/molCalculated from formula
Physical AppearanceLikely a crystalline solidBased on similar compounds
SolubilityLikely soluble in organic solvents such as acetonitrile, dichloromethaneInferred from synthesis conditions of analogs

The compound contains several functional groups that define its reactivity:

  • The aldehyde group is susceptible to nucleophilic addition reactions

  • The sulfonamide linkage contributes to the molecule's stability

  • The pyrrole ring provides aromatic character with electron-rich properties

Synthetic Approaches

ReagentFunctionQuantity (relative)
5-phenyl-1H-pyrrole-3-carbaldehydeStarting material1.0 equivalent
Pyridine-3-sulfonyl chlorideSulfonylating agent1.05-1.2 equivalents
Base (e.g., triethylamine or N,N-diisopropylethylamine)Acid scavenger1.4-1.5 equivalents
Catalyst (e.g., 4-dimethylaminopyridine)Reaction facilitator0.1-0.2 equivalents
Solvent (acetonitrile or dichloromethane)Reaction medium-

Reaction Conditions

The fluorinated analog synthesis was conducted at temperatures between 40-50°C for approximately 1.5-3 hours . Similar conditions would likely be applicable for the non-fluorinated target compound, with potential adjustments to optimize yield.

Work-up procedures would include:

  • Cooling the reaction mixture to room temperature

  • Quenching with water

  • Adjusting pH to 4-5 using dilute hydrochloric acid

  • Isolation through filtration or extraction

  • Purification by recrystallization, typically using ethanol or acetonitrile/water mixtures

Expected yields, based on fluorinated analog syntheses, would range from 75-89% .

Analytical Characterization

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for structure confirmation. Expected key signals for 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, extrapolated from data on the fluorinated analog, would include:

TechniqueExpected SignalsStructural Assignment
¹H NMRδ ~9.90 ppm (s, 1H)Aldehyde proton
¹H NMRδ ~6.7-8.8 ppm (multiple signals)Aromatic and heteroaromatic protons
¹H NMRδ ~8.8 ppm (dd, 1H)Pyridine H-6
¹H NMRδ ~8.6 ppm (d, 1H)Pyridine H-2

The aromatic region would show a more complex pattern compared to the fluorinated analog due to the phenyl group's symmetry properties and absence of the fluorine coupling effect .

Biological Activity and Applications

Structure-Activity Relationships

The structural elements of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde that may contribute to biological activity include:

  • The pyrrole ring, which can participate in hydrogen bonding and π-π interactions

  • The sulfonamide group, known to confer biological activity in many pharmaceuticals

  • The aldehyde group, which provides a reactive site for further functionalization

  • The phenyl group, which may engage in hydrophobic interactions with biological targets

Chemical Reactivity and Derivatization

Reactive Sites

The compound contains several reactive functional groups that enable further transformations:

Functional GroupPositionPotential Reactions
Aldehyde3-positionReduction, oxidation, condensation, aldol reactions
Pyrrole ringCore structureElectrophilic substitution, metalation
SulfonamideN-1 positionStable under most conditions, but potentially cleavable

Synthetic Utility

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde could serve as an important intermediate in the synthesis of more complex molecules, particularly:

  • As a precursor to pharmaceutically active compounds

  • In the development of heterocyclic libraries for drug discovery

  • For the synthesis of compounds with tailored electronic properties for material science applications

The aldehyde functionality provides a convenient handle for introducing diverse structural elements through well-established carbonyl chemistry.

Comparative Analysis

Relationship to Fluorinated Analogs

A comparison between 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde and its fluorinated analogs reveals several important differences:

Property5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Molecular Weight~312.3 g/mol330.3 g/mol
Electronic EffectsLess electron-withdrawing at phenyl positionMore electron-withdrawing due to fluorine
Potential H-bondingNo H-bond acceptor on phenyl ringFluorine can act as H-bond acceptor
Metabolic StabilityPotentially more susceptible to oxidation at phenylFluorine may block metabolic oxidation

Applications in Research

Based on structural similarity to compounds with documented applications, 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde could be valuable in:

  • Structure-activity relationship studies of pyrrole-based bioactive compounds

  • Development of synthetic methodologies for heterocyclic chemistry

  • Investigation of sulfonamide-containing compounds as potential enzyme inhibitors

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